molecular formula C16H15BrN4OS2 B2742516 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207033-68-8

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2742516
CAS RN: 1207033-68-8
M. Wt: 423.35
InChI Key: AUQGKRXDHIWQNM-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . These derivatives have been synthesized and studied for their pharmacological activities, particularly their antimicrobial and anticancer properties .


Molecular Structure Analysis

The molecular structure of “2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” and its derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

MTT Assay Applications

The compound’s hydroxyimino group makes it suitable for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay assesses cell viability based on redox potential. Active cells convert MTT to insoluble purple formazan, which can be quantified by optical density . Researchers use this assay to evaluate cytotoxicity, drug efficacy, and cell proliferation.

Future Directions

The future directions for “2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” and its derivatives could involve further studies on their antimicrobial and anticancer properties. The molecular docking study demonstrated that these compounds have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4OS2/c1-2-21-13(11-3-5-12(17)6-4-11)9-19-16(21)24-10-14(22)20-15-18-7-8-23-15/h3-9H,2,10H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQGKRXDHIWQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

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